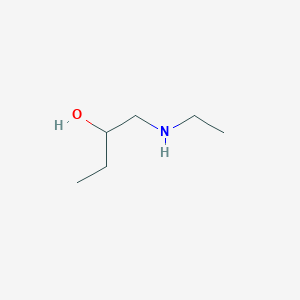

1-(Ethylamino)butan-2-ol

描述

The compound 1-(Ethylamino)butan-2-ol is not directly mentioned in the provided papers. However, we can infer some information about related compounds that may share similar properties or synthetic pathways. For instance, 2-ethyl-1-butanol is a branched chain saturated alcohol with a hydroxyl group and a carbon chain with methyl side chains . This structure is somewhat related to 1-(Ethylamino)butan-2-ol, which would also contain a branched chain and functional groups attached to the carbon backbone.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate from butanoic acid and o-phenylenediamine includes condensation, oxidation, esterification, and the Grignard reaction . Although this does not directly describe the synthesis of 1-(Ethylamino)butan-2-ol, similar synthetic strategies could potentially be applied, such as the use of Grignard reagents which are commonly used in the formation of carbon-nitrogen bonds.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Ethylamino)butan-2-ol can be complex, with the possibility of tautomerism and the presence of strong intramolecular hydrogen bonds, as seen in the enaminones described in one of the studies . These structural features can significantly influence the physical and chemical properties of the molecules.

Chemical Reactions Analysis

The chemical behavior of related compounds includes the formation of stable complexes with metals, as demonstrated by the reaction of a butan-2-one oxime derivative with copper(II) to form a highly stable complex . This suggests that 1-(Ethylamino)butan-2-ol could also participate in coordination chemistry, potentially forming complexes with metal ions due to the presence of both amino and hydroxyl functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(Ethylamino)butan-2-ol can be deduced from spectroscopic data. For instance, the vibrational assignment, HOMO-LUMO, and NBO analysis of a similar compound was performed using FTIR, FT-Raman, and density functional theory (DFT) . These analyses provide insights into the stability of the molecule, electronic properties, and potential reactivity. The presence of hyperconjugative interactions and charge delocalization, as revealed by NBO analysis, could also be relevant for 1-(Ethylamino)butan-2-ol .

科学研究应用

Solvation Studies

1-(Ethylamino)butan-2-ol has been explored in the context of solvation, particularly in the study of Brooker's merocyanine solvation in binary solvent mixtures. This research has provided insights into solvent-solvent interactions and the synergistic effects observed in many binary mixtures, revealing the roles of hydrogen bonding and solvophobic interactions in solvation processes (Bevilaqua, Silva & Machado, 2004).

Analytical Chemistry

The compound plays a role in the spectrophotometric determination of copper in pharmaceutical and biological samples. Its ability to form stable complexes with copper(II) in alkaline medium enables its use as a reagent in analytical methods that are sensitive, accurate, and tolerant to many foreign substances (Dalman, Tüfekçi, Nohut, Güner & Karaböcek, 2002).

Chiral Ionic Liquids

Research into chiral ionic liquids has also utilized 1-(Ethylamino)butan-2-ol, particularly in understanding chiral recognition in such liquids. The study reveals how both chiral molecules and achiral cations in ionic liquids contribute to creating a favorable environment for solutes like 1-(Ethylamino)butan-2-ol, leading to asymmetric inducement and potential applications in chiral separations and syntheses (Blasius, Zaby, Hollóczki & Kirchner, 2021).

Antiinflammatory Activity

In the field of medicinal chemistry, analogues of 4-(6-methoxy-2-naphthyl)butan-2-one, related to 1-(Ethylamino)butan-2-ol, have been synthesized and evaluated for their antiinflammatory activity. This research has indicated the potential of compounds with a butan-2-one side chain in developing new antiinflammatory agents (Goudie, Gaster, Lake, Rose, Freeman, Hughes & Miller, 1978).

Liquid Phase Behavior

The compound has been studied in the context of liquid phase behavior, particularly in binary mixtures with ionic liquids. These studies provide insights into the solubility and miscibility of ionic liquids in various alcohols, including 1-(Ethylamino)butan-2-ol, contributing to the understanding of molecular interactions in such mixtures (Domańska & Marciniak, 2007).

Synthesis and Catalysis

1-(Ethylamino)butan-2-ol has also been involved in studies of synthesis and catalysis. For instance, the synthesis of chiral building blocks and the catalytic decomposition of alcohols have leveraged compounds related to 1-(Ethylamino)butan-2-ol, showcasing its role in advancing synthetic methods and understanding catalytic processes (Youngblood, Nichols, Coleman & Thompson, 1978).

属性

IUPAC Name |

1-(ethylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLAKNMVEGRRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600102 | |

| Record name | 1-(Ethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylamino)butan-2-ol | |

CAS RN |

68058-17-3 | |

| Record name | 1-(Ethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

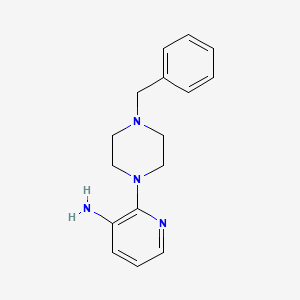

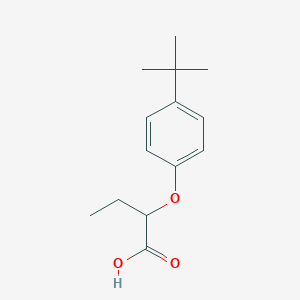

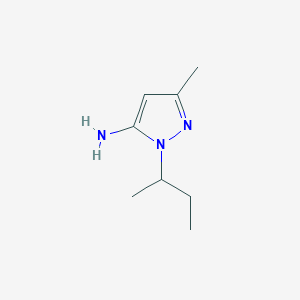

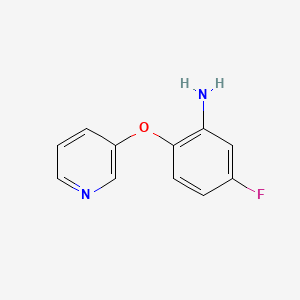

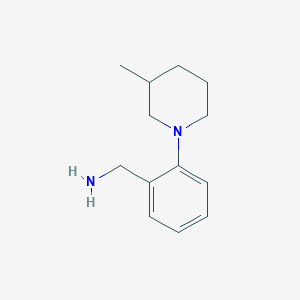

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)